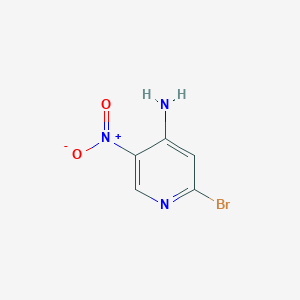

2-Bromo-5-nitropyridin-4-amine

Description

2-Bromo-5-nitropyridin-4-amine (CAS: 84487-15-0, MFCD11100588) is a nitro-substituted pyridine derivative with a bromine atom at the 2-position and an amine group at the 4-position. Its molecular formula is C₅H₄BrN₃O₂, and it has a molecular weight of 233.01 g/mol . This compound is widely used as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates. Its nitro group facilitates reduction to amines, while the bromine atom serves as a leaving group in cross-coupling reactions .

Properties

IUPAC Name |

2-bromo-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAXIFACFUIWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516054 | |

| Record name | 2-Bromo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-15-0 | |

| Record name | 2-Bromo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyridin-4-amine typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2,4-dibromo-5-nitropyridine, which is then reacted with ammonia in the presence of triethylamine in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for about 50 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Ammonia or primary amines in the presence of a base like triethylamine.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling Reactions: Boronic acids with palladium catalysts under mild conditions.

Major Products Formed:

Substitution Reactions: Various substituted pyridin-4-amines.

Reduction Reactions: 2-Bromo-5-aminopyridin-4-amine.

Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-5-nitropyridin-4-amine is frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bromine and nitro substituents facilitate various chemical transformations, allowing chemists to create more complex structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted pyridine derivatives. |

| Cross-Coupling Reactions | Participates in palladium-catalyzed cross-coupling reactions with terminal acetylenes. |

| Reduction Reactions | Can undergo reduction to yield amino derivatives, which are useful in drug development. |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the inhibition of key regulatory proteins involved in cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Disruption of mitochondrial function |

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively induces cytotoxic effects on various cancer cell lines at concentrations ranging from 10 to 30 µM. Apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent.

Animal Models

Preliminary studies using animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models. These findings support its potential as an anticancer agent and warrant further investigation into its efficacy and safety profiles.

Industrial Applications

Dyes and Pigments

The compound is also explored for its utility in the production of dyes and pigments due to its chemical properties, which allow for vibrant coloration and stability.

Material Science

In material science, it contributes to the formulation of polymers and composites with enhanced thermal and mechanical properties, making it valuable in industries such as aerospace and automotive.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitropyridin-4-amine depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the nitro and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Chloro-5-nitropyridin-4-amine (CAS: 2604-39-9)

- Structural Difference : Bromine (Br) at position 2 is replaced by chlorine (Cl).

- Impact on Properties :

- Reactivity : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker leaving group ability, affecting Suzuki or Buchwald-Hartwig coupling efficiency .

- Crystal Packing : The chloro analog forms N–H···Cl hydrogen bonds, creating chains along the a-axis in its crystal lattice. In contrast, the bromo analog’s larger atomic size may alter intermolecular distances and packing efficiency .

- Synthesis: Prepared via deprotection of tert-butyl 2-chloro-5-nitropyridin-4-imine using trifluoroacetic acid, followed by crystallization in ethanol .

5-Bromo-2-chloropyrimidin-4-amine (CAS: 733039-20-8)

- Structural Difference : Pyrimidine core (two nitrogen atoms at 1- and 3-positions) vs. pyridine (one nitrogen at position 1).

- Impact on Properties :

- Electronic Effects : The pyrimidine ring’s electron-deficient nature enhances hydrogen bonding. The title compound forms dimeric networks via N–H···N interactions, while pyridine derivatives rely on N–H···O bonds .

- Applications : Pyrimidine derivatives are prioritized in anticancer drug development due to their ability to mimic nucleobases .

3-Bromo-4-methyl-5-nitropyridin-2-amine (CAS: 929976-32-9)

- Structural Difference : Methyl group at position 4 instead of an amine.

- Impact on Properties :

Physicochemical Properties

Key Observations :

- Chloro analogs exhibit higher solubility (less negative Log S) due to reduced molecular weight.

- Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) have lower topological polar surface area (TPSA), favoring blood-brain barrier penetration .

Crystallographic and Hydrogen Bonding Analysis

Notable Differences:

- Bromine’s larger van der Waals radius disrupts close packing, leading to less dense crystals compared to chloro analogs.

- Pyrimidine derivatives form stronger N–H···N bonds, enhancing thermal stability .

Biological Activity

2-Bromo-5-nitropyridin-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₆H₅BrN₄O₂, characterized by a bromine atom at the 2-position, a nitro group at the 5-position, and an amino group at the 4-position of the pyridine ring. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of both bromine and nitro groups facilitates nucleophilic substitution reactions, particularly with amines, which can lead to the formation of biologically active derivatives. The compound is believed to interfere with cellular processes such as DNA replication and protein synthesis by modulating enzyme activities or receptor interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria. The compound's structural features allow it to disrupt bacterial cell processes, although specific pathways remain under investigation.

Inhibition of CHK1 Kinase

A notable study highlighted the compound's role as a selective inhibitor of CHK1 kinase, an important target in cancer therapy. The IC50 values for CHK1 inhibition were determined through cellular assays, demonstrating its potential in enhancing the efficacy of chemotherapeutic agents by abrogating cell cycle checkpoints in cancer cells .

| Compound | CHK1 IC50 (μM) | SRB GI50 (μM) | Checkpoint Abrogation IC50 (μM) |

|---|---|---|---|

| This compound | 0.29 | 17.5 | 3.1 |

Study on Antibacterial Activity

In a study assessing the antibacterial efficacy of various nitropyridine derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) significantly lower than many tested analogs against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antimicrobial agents derived from this compound.

CHK1 Inhibition in Cancer Cells

Another study evaluated the effects of this compound on human colon carcinoma cell lines (HT29). The results indicated that treatment with this compound led to a marked decrease in cell viability in a dose-dependent manner, supporting its role as a potential chemotherapeutic agent .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and reductions. Research has shown that modifying substituents can significantly alter biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-nitropyridine | Bromine at position 3 | Different reactivity patterns |

| 4-Bromo-5-nitropyridin-2-amine | Bromine at position 4 | Potentially different biological activity |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | Amino and methyl groups present | Altered solubility and reactivity |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-nitropyridin-4-amine to achieve optimal yield and purity?

Methodological Answer: The synthesis typically involves sequential nitration and bromination of pyridine derivatives. A common approach includes:

- Step 1: Nitration of 4-aminopyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 5-position.

- Step 2: Bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in a polar solvent (e.g., DMF) to introduce bromine at the 2-position.

Purity (>95%) can be achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What purification techniques are effective for isolating this compound from reaction by-products?

Methodological Answer:

- Recrystallization: Use ethanol/water (1:3) to remove unreacted starting materials.

- Chromatography: Employ flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 3:1 to 1:1).

- HPLC: Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound derivatives?

Methodological Answer: Discrepancies (e.g., mp 160–164°C vs. 208–210°C for analogs) may arise from:

- Polymorphism: Conduct differential scanning calorimetry (DSC) to identify polymorphic forms.

- Impurity Profiling: Use GC-MS or HPLC to detect trace solvents or by-products (e.g., unreacted nitro precursors).

- Synthesis Route Variability: Compare bromination conditions (e.g., NBS vs. Br₂) to assess impact on crystallinity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protection of Amine Group: Use Boc or Fmoc groups to prevent undesired nucleophilic substitution at the 4-amine position.

- Catalytic Control: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromine substitution while preserving the nitro group.

- Solvent Optimization: Use DMF or THF at low temperatures (−20°C) to suppress nitro group reduction .

Q. How can researchers design experiments to study the reactivity of the nitro group in this compound under varying conditions?

Methodological Answer:

- Reduction Studies: Compare catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (SnCl₂/HCl) to assess nitro-to-amine conversion efficiency.

- Kinetic Analysis: Monitor reaction progress via UV-Vis spectroscopy (λmax ~270 nm for nitro group).

- pH-Dependent Reactivity: Test stability in acidic (pH 2) vs. basic (pH 10) conditions to identify decomposition pathways .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Methodological Answer:

- Crystal Twinning: Use SHELXD for structure solution and TWINLAW to identify twin laws.

- Disorder Modeling: Refine bromine and nitro group positions using anisotropic displacement parameters in SHELXL.

- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of bromine vapors.

- Storage: Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.